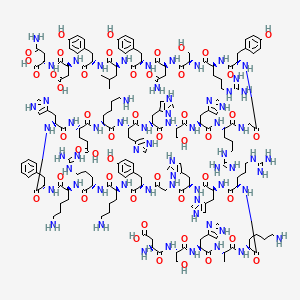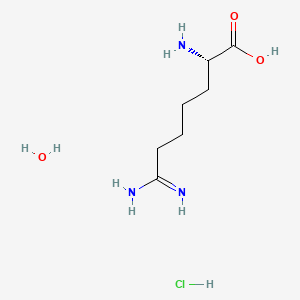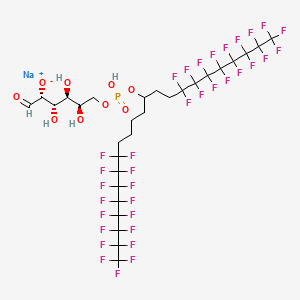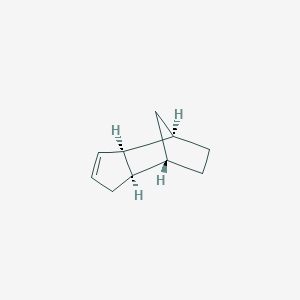
8,9-Dihydrodicyclopentadiene, exo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dihydrodicyclopentadiene, exo- is a chemical compound with the molecular formula C10H14. It is a derivative of dicyclopentadiene, which is a dimer of cyclopentadiene formed through a Diels-Alder reaction. The compound is characterized by its unique tricyclic structure, which includes a six-membered ring fused with two five-membered rings. This structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
8,9-Dihydrodicyclopentadiene, exo- can be synthesized through the selective hydrogenation of dicyclopentadiene. The hydrogenation process typically involves the use of catalysts such as palladium or nickel. The reaction conditions include moderate temperatures and pressures to ensure selective hydrogenation without over-reduction. The process can be carried out in a solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 8,9-Dihydrodicyclopentadiene, exo- involves large-scale hydrogenation reactors equipped with efficient catalysts. The use of continuous flow reactors allows for better control over reaction conditions and higher yields. The catalysts used in industrial processes are often supported on polymer matrices to enhance their stability and reusability .
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydrodicyclopentadiene, exo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.
Substitution: Halogens (e.g., bromine) in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
8,9-Dihydrodicyclopentadiene, exo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and high-energy fuels
Mechanism of Action
The mechanism of action of 8,9-Dihydrodicyclopentadiene, exo- involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: The parent compound from which 8,9-Dihydrodicyclopentadiene, exo- is derived.
Tetrahydrodicyclopentadiene: A fully hydrogenated derivative of dicyclopentadiene.
Norbornene: A structurally related compound with similar reactivity.
Uniqueness
8,9-Dihydrodicyclopentadiene, exo- is unique due to its specific tricyclic structure and the presence of a double bond, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Properties
CAS No. |
3129-29-1 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9+,10-/m1/s1 |
InChI Key |
HANKSFAYJLDDKP-XFWSIPNHSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]3[C@H]2C=CC3 |
Canonical SMILES |
C1CC2CC1C3C2C=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


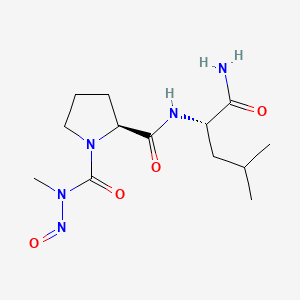
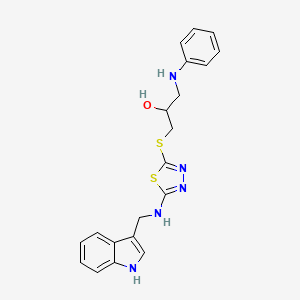
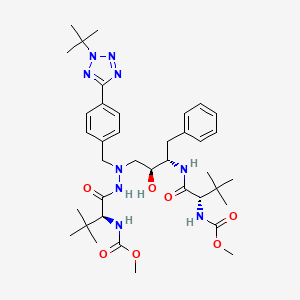
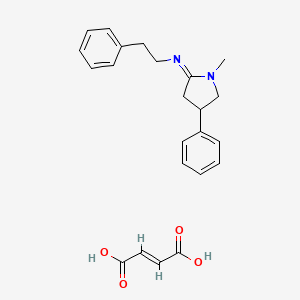
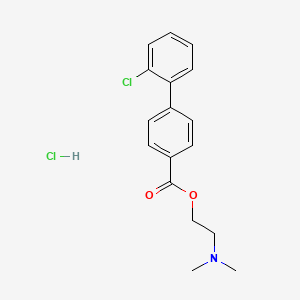


![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12772703.png)
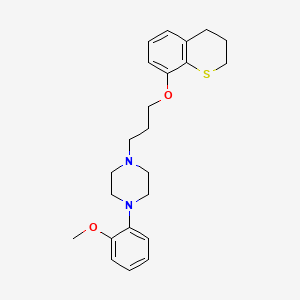
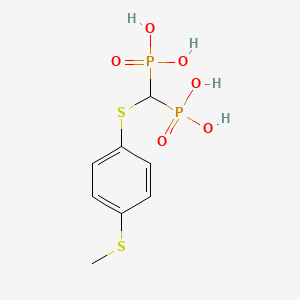
![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
